molecular formula C19H18FN3O2 B3019961 3-fluorobenzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946253-33-4

3-fluorobenzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B3019961
CAS RN: 946253-33-4
M. Wt: 339.37
InChI Key: YZPOONNPYNWJDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, as seen in the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . This method could potentially be adapted for the synthesis of the compound by using appropriate azides and acetylenes. Additionally, the synthesis of heterocyclic compounds derived from triazole acetohydrazides, as described in paper , could provide insights into the synthetic routes for creating substituted triazole compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques help in confirming the presence of functional groups and the overall molecular framework. The crystal structures of related compounds, such as tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, have been determined by single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and bonding .

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions. For instance, the fluorometric method for determining triazole derivatives in animal feed involves the transformation of the compound into a fluorophore in an alkaline solution . The reactivity of triazole derivatives with other reagents, such as aromatic methylamines, can also be exploited for analytical purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms and other substituents can significantly affect these properties. For example, the introduction of fluorine atoms into the triazole ring can enhance the compound's lipophilicity and potential biological activity . The luminescence sensing capabilities of lanthanide metal-organic frameworks containing dimethylphenyl imidazole dicarboxylate units indicate the potential for triazole derivatives to be used in sensing applications .

Mechanism of Action

The mechanism of action of a compound in a biological system depends on its structure and the target it interacts with. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Handling guidelines can be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in drug discovery, materials science, and other areas. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

(3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-12-7-8-17(9-13(12)2)23-14(3)18(21-22-23)19(24)25-11-15-5-4-6-16(20)10-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPOONNPYNWJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluorobenzyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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